Product packaging for 1-Chloro-3-fluoro-2-propoxybenzene(Cat. No.:)

1-Chloro-3-fluoro-2-propoxybenzene

Cat. No.: B8243413
M. Wt: 188.62 g/mol
InChI Key: WLKYSGYJOHXKGA-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Aryl Ethers in Contemporary Organic Chemistry Research

Halogenated aryl ethers constitute a pivotal class of compounds in organic chemistry, serving as versatile intermediates in a myriad of synthetic applications. The presence of one or more halogen atoms on the aromatic ring significantly influences the molecule's reactivity, allowing for a range of transformations such as cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. The ether functionality, in turn, imparts crucial properties, including conformational rigidity and the ability to engage in hydrogen bonding, which are vital in the design of biologically active molecules and functional materials. The interplay between the halogen and ether groups on an aromatic scaffold provides chemists with a powerful platform for molecular design and construction.

Significance of Multifunctionalized Benzene (B151609) Derivatives in Chemical Synthesis

The strategic placement of multiple, distinct functional groups on a benzene ring gives rise to multifunctionalized benzene derivatives, which are of paramount importance in chemical synthesis. sigmaaldrich.com These compounds serve as sophisticated building blocks, enabling the construction of highly complex molecular architectures with a high degree of precision. sigmaaldrich.com The differential reactivity of each functional group allows for sequential and site-selective reactions, a cornerstone of modern synthetic strategy. This controlled approach to synthesis is particularly crucial in the development of pharmaceuticals, where specific interactions with biological targets are required, and in materials science, for the creation of polymers and other materials with precisely engineered properties. The ability to introduce chloro, fluoro, and propoxy groups onto a single benzene ring, as seen in 1-Chloro-3-fluoro-2-propoxybenzene, exemplifies the utility of this molecular design principle.

Overview of Research Trajectories for this compound

While specific, in-depth research on this compound is still emerging, its structural motifs suggest several promising research directions. A primary trajectory lies in its application as a key intermediate in medicinal chemistry. The combination of halogen and ether groups is a common feature in many drug candidates, influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. Consequently, this compound is a valuable scaffold for the synthesis of novel therapeutic agents.

Another significant area of investigation is its potential use in the development of new agrochemicals. The introduction of halogen atoms is a well-established strategy for enhancing the efficacy of pesticides and herbicides. The specific substitution pattern of this compound could lead to the discovery of new crop protection agents with improved activity and environmental profiles.

Furthermore, the unique electronic properties conferred by the fluorine and chlorine atoms make this compound an interesting candidate for materials science research. These properties can be exploited in the design of new liquid crystals, polymers, and other functional materials with specific optical or electronic characteristics. The propoxy group can also be modified to tune the physical properties of these materials.

Although detailed experimental data on the synthesis and reactivity of this compound are not widely available in public literature, its existence is confirmed by its commercial availability and assigned CAS number. The general principles of established synthetic methodologies for analogous compounds, such as the Williamson ether synthesis or the Ullmann condensation, provide a foundational framework for its preparation. The Williamson ether synthesis, for instance, would likely involve the reaction of a 1-chloro-3-fluoro-2-halobenzene with sodium propoxide.

Below are tables detailing the properties of this compound and a related precursor, which are essential for understanding its chemical behavior and potential applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1865061-63-7
Linear Formula C₉H₁₀ClFO
Molecular Weight 188.62 g/mol

Table 2: Properties of a Potential Precursor: 1-Chloro-3-fluorobenzene (B165101)

PropertyValue
CAS Number 625-98-9
Molecular Formula C₆H₄ClF
Molecular Weight 130.55 g/mol
Boiling Point 127-128 °C
Density 1.229 g/mL at 25 °C

Data sourced from commercially available information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClFO B8243413 1-Chloro-3-fluoro-2-propoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-fluoro-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKYSGYJOHXKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 Chloro 3 Fluoro 2 Propoxybenzene

Established Synthetic Routes to Halogenated Aryl Ethers

The formation of the C-O bond in aryl ethers is a fundamental transformation in organic chemistry. Several robust methods have been developed, each with distinct advantages and limitations, particularly when applied to halogenated substrates.

Williamson Ether Synthesis and its Adaptations for Aryl Halides

The Williamson ether synthesis, first reported in 1850, is a cornerstone of ether formation. wikipedia.orgbyjus.com The reaction typically proceeds via an S(_N)2 mechanism, where an alkoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl electrophile. wikipedia.orgscienceinfo.com

The classical approach involves two main variations for creating an alkyl aryl ether:

An aryloxide (phenoxide) reacting with an alkyl halide.

An alkoxide reacting with an aryl halide.

For the synthesis of aryl ethers, the first pathway is overwhelmingly preferred. The second pathway, involving nucleophilic attack on an aryl halide, is generally unsuccessful under standard S(_N)2 conditions. masterorganicchemistry.com This is because the S(_N)2 reaction mechanism requires a backside attack on the electrophilic carbon, which is sterically impossible for an sp-hybridized carbon within an aromatic ring. quora.com Furthermore, aryl halides are less reactive toward nucleophilic substitution due to the increased bond strength of the C-X bond. askiitians.com

Therefore, the adaptation of the Williamson synthesis for aryl ethers almost exclusively involves the reaction of a substituted phenol (B47542) with an alkylating agent. The phenol is first deprotonated by a base to form the more nucleophilic phenoxide ion. byjus.com Common bases and solvents used in this synthesis are summarized in the table below.

Table 1: Typical Reagents for Williamson Ether Synthesis of Aryl Ethers jk-sci.com

ComponentExamplesPurpose
Base K(_2)CO(_3), NaH, NaOH, Cs(_2)CO(_3)Deprotonates the phenol to form the phenoxide nucleophile.
Solvent DMF, DMSO, Acetonitrile (B52724)Polar aprotic solvents that solvate the cation but not the nucleophile, increasing its reactivity.
Alkylating Agent Alkyl halides (R-I, R-Br, R-Cl), Alkyl tosylatesProvides the alkyl group. Primary halides are preferred to minimize competing E2 elimination reactions. vedantu.com

A significant challenge with sterically hindered alkyl halides is the competing E2 elimination reaction, where the alkoxide acts as a base rather than a nucleophile, leading to the formation of an alkene. vedantu.comyoutube.com For this reason, primary alkyl halides are the most effective alkylating agents for this synthesis. scienceinfo.com

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Ether Formation

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for forming C-O bonds, overcoming many limitations of the classical Williamson synthesis. organic-chemistry.org Palladium-catalyzed Buchwald-Hartwig amination chemistry has been successfully adapted for etherification, allowing for the coupling of aryl halides with a wide range of alcohols.

Most palladium-catalyzed cross-coupling reactions are believed to follow a similar catalytic cycle involving a Pd(0) active species. fishersci.ca The key steps are:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. The use of strong σ-donating ligands can accelerate this rate-determining step. fishersci.ca

Metathesis/Ligand Exchange: The halide on the Pd(II) complex is replaced by an alkoxide, which is present in the reaction mixture.

Reductive Elimination: The aryl group and the alkoxy group are eliminated from the palladium center, forming the desired C-O bond and regenerating the Pd(0) catalyst. Bulky ligands often accelerate this step. fishersci.ca

The success of these reactions is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle.

Table 2: Representative Ligand Systems for Palladium-Catalyzed C-O Coupling

Ligand TypeSpecific ExamplesCharacteristics & Applications
Biaryl Phosphines 2-(Di-tert-butylphosphino)biphenyl, XPhosAir-stable, highly effective for coupling unactivated and electron-rich aryl chlorides and bromides. organic-chemistry.org
Bidentate Phosphines DPPF, XantphosWidely used in cross-coupling; their "bite angle" influences catalytic activity. rsc.org
N-Heterocyclic Carbenes (NHCs) IMes, SIMesStrong σ-donors that can provide high catalytic activity and stability. fishersci.ca
Specialized Ligands Di-1-adamantyl-substituted bipyrazolylphosphineEnables efficient coupling of aryl halides with primary alcohols, showing excellent regioselectivity. researchgate.net

These palladium-catalyzed methods are often milder and more functional-group tolerant than copper-catalyzed alternatives and can be effective for coupling less reactive aryl chlorides. organic-chemistry.org

Copper-Catalyzed Ullmann Etherification for Aryl Halides

The Ullmann condensation, first reported in 1905, is the classical method for copper-promoted synthesis of diaryl ethers from an aryl halide and a phenol. wikipedia.orgsynarchive.com Traditionally, the reaction required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder or copper salts. wikipedia.org

Modern advancements have significantly improved the Ullmann reaction, allowing it to proceed under much milder conditions. These improvements include the use of soluble copper(I) catalysts, specialized ligands, and polar aprotic solvents. The general transformation involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. organic-chemistry.org

The mechanism is thought to involve a copper(I) species. organic-chemistry.org A proposed catalytic cycle for Ullmann-type reactions involves the formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide. wikipedia.org The reactivity of the aryl halide generally follows the trend I > Br > Cl. mdpi.com

Table 3: Conditions for Modern Copper-Catalyzed Ullmann Etherification mdpi.com

ComponentExamplesRole in Reaction
Copper Source CuI, CuBr, CuO nanoparticles, Cu(_2)OServes as the catalyst for the C-O bond formation.
Ligand 1,10-Phenanthroline, N,N-dimethylglycine, Oxalic diamidesAccelerates the reaction, allowing for lower temperatures and broader substrate scope.
Base K(_2)CO(_3), Cs(_2)CO(_3), KOHDeprotonates the alcohol/phenol and facilitates catalyst turnover.
Solvent Pyridine, DMF, DMSO, TolueneHigh-boiling polar solvents are typically used.

Recent developments have shown that copper nanoparticle catalysts can be highly effective, sometimes allowing the reaction to proceed at or near room temperature. mdpi.com The choice of ligand is crucial, with chelating ligands like 1,10-phenanthroline or various amino acids often providing superior results. nih.gov

Targeted Synthesis of 1-Chloro-3-fluoro-2-propoxybenzene

The synthesis of this compound requires a two-stage approach: first, the preparation of the correctly substituted phenolic precursor, 2-chloro-6-fluorophenol (B1225318), and second, the formation of the ether linkage via alkylation.

Regioselective Introduction of Halogen Substituents on the Aromatic Ring

Achieving the desired 1-chloro-3-fluoro substitution pattern relative to the hydroxyl group at position 2 is the primary regiochemical challenge. The hydroxyl group of a phenol is a strongly activating ortho-, para-director for electrophilic aromatic substitution. Direct halogenation of a monosubstituted phenol would not easily yield the desired 2,6-disubstituted product with two different halogens. A more controlled, multi-step approach is necessary.

A plausible and effective route starts with a commercially available precursor, 2-fluorophenol. The strategy then relies on controlling the regioselectivity of the subsequent chlorination step.

Synthetic Route via Chlorination of 2-Fluorophenol:

Starting Material: 2-Fluorophenol.

Chlorination: The key step is the selective introduction of a chlorine atom at the 6-position (ortho to the hydroxyl group). The hydroxyl group directs incoming electrophiles to the ortho and para positions. Since the para position (position 4) is open, a mixture of products is expected under standard chlorination conditions. However, methods have been developed to favor ortho-chlorination. One documented method for synthesizing 2-chloro-6-fluorophenol involves the direct chlorination of 2-fluorophenol using sodium hypochlorite solution at controlled temperatures (0–77 °C). guidechem.com Another patented process involves sulfonation of 2-fluorophenol, followed by chlorination and subsequent hydrolysis to yield the target 2-chloro-6-fluorophenol. google.com This multi-step approach leverages blocking groups to achieve high regioselectivity.

Table 4: Comparison of Phenol Chlorination Methods

MethodChlorinating AgentCatalyst/ConditionsTypical SelectivityReference
Direct Chlorination SO(_2)Cl(_2)AlCl(_3), Dialkyl SulfideHigh para-selectivity for many phenols. cardiff.ac.uk
Directed Chlorination N-Chlorosuccinimide (NCS)Palladium Acetate with a directing groupHigh ortho-selectivity. rsc.org
Specific Synthesis Sodium HypochloriteAqueous solution, 0-77 °CYields a mixture containing 2-chloro-6-fluorophenol from 2-fluorophenol. guidechem.com
Blocking Group Strategy Sulfonating agent, then a chlorinating agentH(_2)SO(_4), then NCS or Cl(_2), followed by hydrolysisHigh ortho-selectivity by blocking the para position. google.com

The use of a blocking group strategy, such as sulfonation, provides a reliable method for directing the chlorination to the desired position before the blocking group is removed. google.com

Formation of the Ether Linkage: Alkylation of Substituted Phenols

Once the precursor 2-chloro-6-fluorophenol is obtained, the final step is the formation of the propyl ether linkage. This is a direct application of the Williamson ether synthesis, a reliable and high-yielding reaction for this type of transformation. wikipedia.org

The reaction involves the deprotonation of 2-chloro-6-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a three-carbon electrophile, such as 1-bromopropane or 1-iodopropane.

Reaction Scheme:

The phenoxide of 2-chloro-6-fluorophenol reacts with 1-bromopropane in an S(_N)2 reaction to yield this compound.

The reaction is typically carried out under the standard conditions for Williamson ether synthesis. The choice of a primary alkyl halide like 1-bromopropane is ideal as it minimizes the potential for the competing E2 elimination side reaction. vedantu.com

Table 5: Typical Conditions for the Alkylation of 2-Chloro-6-fluorophenol

Reagent/ConditionExamplePurpose
Phenolic Substrate 2-Chloro-6-fluorophenolThe hydroxyl-containing aromatic core.
Alkylating Agent 1-Bromopropane, 1-IodopropaneSource of the propyl group.
Base Potassium Carbonate (K(_2)CO(_3))Deprotonates the phenol.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent to facilitate the S(_N)2 reaction.
Temperature Elevated temperature (e.g., 80-100 °C)To ensure a reasonable reaction rate.

This final alkylation step is generally efficient and provides a direct route to the target compound, this compound, from the carefully prepared dihalogenated phenol intermediate.

Multi-step Synthetic Pathways to Achieve Desired Substitution Patterns

The synthesis of this compound is not a trivial endeavor due to the specific ortho, meta, and para relationships between the three different substituents. The order of introduction of each group is critical to ensure the correct regiochemistry, governed by the directing effects of the substituents already present on the aromatic ring. A common and logical approach involves a multi-step sequence, often starting with a pre-functionalized benzene (B151609) derivative.

A plausible synthetic route begins with the electrophilic halogenation of a suitable precursor, followed by the introduction of the propoxy group via nucleophilic substitution. For instance, a synthesis could commence with 2-fluoro-6-chlorophenol. The hydroxyl group is a potent ortho, para-director, which would facilitate the introduction of other substituents if needed. However, given the desired substitution pattern, the key step is the etherification of the phenolic hydroxyl group.

The Williamson ether synthesis is a classic and effective method for forming the ether linkage. In this reaction, the phenolic proton of 2-fluoro-6-chlorophenol is first abstracted by a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic attack on an alkyl halide, in this case, 1-bromopropane or 1-iodopropane, to yield the target molecule, this compound.

Table 1: Proposed Multi-step Synthesis via Williamson Ether Synthesis

Step Reactants Reagents Product Reaction Type

The challenge in such a multi-step synthesis often lies in obtaining the starting materials with the correct substitution pattern. The synthesis of 2-fluoro-6-chlorophenol itself requires a carefully planned sequence of reactions to install the fluorine and chlorine atoms ortho to the hydroxyl group. The order of these halogenation steps is crucial to exploit the directing effects of the substituents. lumenlearning.com

Advanced Synthetic Approaches and Innovations

Beyond classical synthetic routes, modern organic chemistry offers more sophisticated and often more efficient methods for constructing complex molecules like this compound. These advanced approaches can provide better yields, higher selectivity, and access to substitution patterns that are difficult to achieve through traditional means.

Decarboxylative Halogenation for Aryl Halide Precursors

A significant innovation in the synthesis of aryl halides is the development of decarboxylative halogenation methods. nih.gov This strategy allows for the replacement of a carboxylic acid group on an aromatic ring with a halogen atom. This is particularly useful as carboxylic acids are readily available and can be introduced onto an aromatic ring through various methods, including the oxidation of alkyl groups or carboxylation of organometallic intermediates.

A general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been reported, which proceeds via a ligand-to-metal charge transfer (LMCT) mechanism. nih.govosti.gov This approach can be utilized to generate a diverse range of aryl halides, including chlorides, bromides, iodides, and fluorides, from the corresponding carboxylic acid precursors. organic-chemistry.orgacs.org The reaction leverages an aryl radical intermediate that can then be trapped by a halogen source. osti.gov

In the context of synthesizing this compound, one could envision a synthetic pathway where the chlorine atom is introduced at a late stage using this technology. For example, a precursor such as 3-fluoro-2-propoxybenzoic acid could be subjected to decarboxylative chlorination. This would offer a powerful alternative to electrophilic chlorination, which might suffer from poor regioselectivity due to the presence of multiple directing groups. The proposed LMCT mechanism is supported by spectroscopic studies. nih.gov

Table 2: Example of Decarboxylative Halogenation Approach

Precursor Reagent/Catalyst System Halogen Source Product

This method's broad substrate scope and operational simplicity make it a valuable tool for the late-stage functionalization of complex molecules. organic-chemistry.org

Chemo- and Regioselectivity in Halogenated Aryl Ether Synthesis

Achieving high chemo- and regioselectivity is a central challenge in the synthesis of polysubstituted aromatic compounds. mdpi.com Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position of chemical bond formation.

In the synthesis of halogenated aryl ethers, such as this compound, regioselectivity is paramount during the halogenation steps. The directing effects of the substituents on the benzene ring dictate the position of incoming electrophiles. Both fluorine and chlorine are ortho, para-directing groups, but they are also deactivating. The propoxy group, being an ether, is a strongly activating ortho, para-director. The interplay of these electronic effects must be carefully considered when planning the synthetic sequence.

To overcome the challenges of inherent substituent-directing effects, advanced synthetic methods have been developed. For instance, directed ortho-metalation (DoM) can be used to introduce substituents at a specific position adjacent to a directing metalating group (DMG). While not directly applicable to all steps in the synthesis of the target molecule, the principles of directed reactions are crucial.

Furthermore, the choice of catalyst and reaction conditions can significantly influence the chemo- and regioselectivity. For the etherification step, copper-catalyzed cross-coupling reactions have emerged as powerful alternatives to the traditional Williamson ether synthesis, especially for less reactive aryl halides. organic-chemistry.org These methods often employ specific ligands that modulate the reactivity and selectivity of the copper catalyst. organic-chemistry.org The development of new ligands and catalytic systems continues to expand the scope and efficiency of aryl ether synthesis. researchgate.netgoogle.com

The selective synthesis of this compound thus requires a deep understanding of reaction mechanisms and the strategic application of both classical and modern synthetic methodologies to control the precise placement of each functional group on the aromatic scaffold.

Mechanistic Investigations of Reactions Involving 1 Chloro 3 Fluoro 2 Propoxybenzene

Electrophilic Aromatic Substitution Reactions of Halogenated Aryl Ethers

Electrophilic aromatic substitution (SEAr) is a foundational reaction class for aromatic compounds. wikipedia.org The benzene (B151609) ring, rich in π-electrons, acts as a nucleophile, attacking an electrophile. This process results in the substitution of a hydrogen atom on the aromatic ring with the electrophile. wikipedia.org The presence of substituents on the ring, such as those in 1-chloro-3-fluoro-2-propoxybenzene, significantly influences both the rate of reaction (reactivity) and the position of the new substituent (directivity). openstax.org

Substituents dictate the outcome of electrophilic substitution by a combination of inductive and resonance effects. libretexts.org

Inductive Effect: This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. libretexts.org The highly electronegative halogen (chlorine and fluorine) and oxygen atoms in this compound exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring. This effect deactivates the ring, making it less reactive towards electrophiles compared to benzene. libretexts.orgaakash.ac.in

Resonance Effect: This effect involves the delocalization of lone-pair electrons from the substituent into the π-system of the aromatic ring (+R effect). libretexts.org The oxygen of the propoxy group and the halogens possess lone pairs that can be donated to the ring. openstax.orglibretexts.org This donation increases electron density, particularly at the ortho and para positions, which can stabilize the cationic intermediate (arenium ion) formed during electrophilic attack. uci.edu

In the case of this compound, these effects are in opposition. libretexts.org

Alkoxy Group (-OC₃H₇): The propoxy group is a strong activating group. Its electron-donating resonance effect (+R) is significantly stronger than its electron-withdrawing inductive effect (-I). openstax.orglibretexts.org This net electron donation makes the ring much more reactive than benzene and strongly directs incoming electrophiles to the positions ortho and para to itself. organicmystery.com

For this compound, the directing effects are as follows:

The propoxy group at C2 directs incoming electrophiles to C4 and C6 (ortho) and C5 (para).

The fluorine atom at C3 directs to C2 and C4 (ortho) and C6 (para).

The chlorine atom at C1 directs to C2 and C6 (ortho) and C4 (para).

The powerful activating and directing effect of the propoxy group is the dominant influence. The positions most activated for electrophilic attack are C4 and C6, which are ortho to the propoxy group and also receive directing influence from the halogens. Steric hindrance from the adjacent propoxy group might slightly disfavor the C6 position, potentially making C4 the most likely site for substitution.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Group Inductive Effect Resonance Effect Overall Effect on Reactivity Directing Influence
Alkoxy (-OR) Electron-withdrawing (-I) Strongly electron-donating (+R) Activating Ortho, Para
Halogen (-F, -Cl) Strongly electron-withdrawing (-I) Weakly electron-donating (+R) Deactivating Ortho, Para

Halogenation of an aromatic ring requires the generation of a potent electrophile. masterorganicchemistry.com For chlorination and bromination, this is typically achieved by using a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds in two main steps:

Formation of the Electrophile: The Lewis acid polarizes the halogen molecule (e.g., Cl₂), creating a highly electrophilic species that can be attacked by the aromatic ring. masterorganicchemistry.com

Electrophilic Attack: The π-electron system of the this compound ring attacks the polarized chlorine molecule. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uci.edu The positive charge in this intermediate is delocalized across the ring, with significant contributions from the positions ortho and para to the site of attack. uci.edu

Deprotonation: A weak base, such as the [FeCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com

Given the directing effects discussed previously, further halogenation of this compound would predominantly occur at the C4 or C6 positions.

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic substitution under specific conditions. wikipedia.org This reaction, known as SNAr, involves a nucleophile replacing a leaving group on the aromatic ring. wikipedia.orguomustansiriyah.edu.iq

The SNAr mechanism is distinct from SN1 and SN2 reactions and generally requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. pressbooks.pubchemistrysteps.com These EWGs are necessary to activate the ring towards nucleophilic attack and to stabilize the negatively charged intermediate. pressbooks.publumenlearning.com

The SNAr mechanism is a two-step addition-elimination process: uomustansiriyah.edu.iquomustansiriyah.edu.iq

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group. This attack is the rate-determining step and temporarily destroys the ring's aromaticity, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge is delocalized over the ring and is particularly stabilized when an EWG is at an ortho or para position. pressbooks.pubbyjus.com

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group departs with its pair of electrons. This step is typically fast. uomustansiriyah.edu.iquomustansiriyah.edu.iq

In this compound, the substituents are not strong activating groups for SNAr. While halogens are electron-withdrawing, they are generally insufficient to facilitate the reaction under mild conditions. pressbooks.pub However, if the reaction were forced with a very strong nucleophile or high temperatures, substitution could occur. An interesting aspect is the relative leaving group ability in SNAr reactions, which is often F > Cl > Br > I. chemistrysteps.com This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and better able to stabilize the negative charge in the rate-determining addition step. Therefore, under forcing conditions, a nucleophile might preferentially replace the fluorine atom over the chlorine atom.

Cleavage Reactions of the Ether Linkage

The ether bond in aryl ethers like this compound can be broken under specific, typically harsh, conditions.

The cleavage of ethers is most commonly achieved using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). fiveable.memasterorganicchemistry.com The reaction mechanism depends on the structure of the ether. For aryl alkyl ethers, the cleavage occurs at the alkyl-oxygen bond because the carbon-oxygen bond involving the sp²-hybridized aromatic carbon is significantly stronger and more difficult to break.

The mechanism involves two key steps: masterorganicchemistry.com

Protonation of the Ether Oxygen: The reaction begins with the protonation of the ether oxygen atom by the strong acid. This converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic Attack: A nucleophile (e.g., I⁻ or Br⁻) then attacks the carbon atom of the alkyl group. This can proceed via either an SN1 or SN2 pathway. nih.govacs.org For a primary alkyl group like the propyl group in this compound, the reaction will proceed via an SN2 mechanism. The iodide or bromide ion will perform a backside attack on the primary carbon of the propyl group, displacing 1-chloro-3-fluorophenol as the leaving group.

The final products of the acid-catalyzed cleavage of this compound would therefore be 1-propyl iodide (or bromide) and 1-chloro-3-fluorophenol.

Oxidative Cleavage Mechanisms (e.g., Enzymatic Cleavage by Monooxygenases)

The oxidative cleavage of this compound, a halogenated aromatic ether, is primarily facilitated by monooxygenase enzymes, with the cytochrome P450 (CYP450) superfamily being the principal catalysts in mammalian systems. These enzymes play a crucial role in the metabolism of a wide array of xenobiotics by catalyzing the insertion of one atom of molecular oxygen into the substrate. For this compound, two main oxidative cleavage pathways are anticipated based on extensive research on analogous aromatic ethers: O-dealkylation of the propoxy group and hydroxylation of the aromatic ring.

The predominant mechanism for the cleavage of the ether bond in alkyl aryl ethers is O-dealkylation . This process is initiated by the abstraction of a hydrogen atom from the α-carbon of the propoxy group by the highly reactive iron(IV)-oxo species (Compound I) in the active site of the CYP450 enzyme. This hydrogen abstraction generates a transient carbon-centered radical. This is followed by a rapid "oxygen rebound" step, where the hydroxyl group from the activated oxygen species is transferred to the carbon radical, forming an unstable hemiacetal intermediate. This hemiacetal then spontaneously decomposes to yield 1-chloro-3-fluorophenol and propionaldehyde. This pathway is a common metabolic route for many xenobiotics containing ether linkages.

A less common, but documented, mechanism for the cleavage of aryl ethers involves the direct cleavage of the oxygen-aromatic ring bond . This pathway can proceed via an ipso-substitution, where the oxygen atom of the active species attacks the carbon atom bearing the propoxy group, leading to the displacement of the propoxy group and the formation of a quinone-like structure. However, this pathway is generally considered minor for simple alkyl aryl ethers compared to O-dealkylation and aromatic hydroxylation.

Interactive Data Table: Potential Oxidative Cleavage Reactions of this compound by Monooxygenases

Reaction PathwayIntermediate SpeciesFinal Products
O-Depropylation Hemiacetal of this compound1-Chloro-3-fluorophenol, Propionaldehyde
Aromatic Hydroxylation (Position 4) Epoxide intermediate4-Hydroxy-1-chloro-3-fluoro-2-propoxybenzene
Aromatic Hydroxylation (Position 5) Epoxide intermediate5-Hydroxy-1-chloro-3-fluoro-2-propoxybenzene
Aromatic Hydroxylation (Position 6) Epoxide intermediate6-Hydroxy-1-chloro-3-fluoro-2-propoxybenzene

A comprehensive search for detailed spectroscopic data for the compound This compound (CAS Number: 1865061-63-7) sigmaaldrich.com has been conducted to generate the requested scientific article. This process involved querying chemical databases and scientific literature for specific information regarding its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics.

Despite confirming the compound's existence and identifying its unique CAS number, the advanced spectroscopic data required to construct the specified article is not available in publicly accessible resources. The necessary experimental data, including:

¹H NMR spectral data, including proton chemical shifts and coupling patterns.

¹³C NMR spectral analysis detailing carbon environments.

¹⁹F NMR data for the characterization of the fluorine environment.

High-Resolution Mass Spectrometry (HRMS) for exact mass determination.

Electron Ionization (EI) and Electrospray Ionization (ESI) fragmentation patterns.

could not be located for this compound. While spectral information for analogous compounds such as 1-chloro-3-fluorobenzene (B165101) and 1-chloro-3-fluoro-2-methoxybenzene is available, the strict requirement to focus solely on this compound prevents the use of such data as it would be scientifically inaccurate to extrapolate these findings to the target molecule.

Therefore, due to the absence of the specific, foundational data required for a thorough and accurate scientific discussion as per the requested outline, it is not possible to generate the article on "Advanced Spectroscopic Characterization and Structural Elucidation of this compound." The creation of such an article would necessitate access to proprietary or currently unpublished experimental results.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 3 Fluoro 2 Propoxybenzene

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as 1-chloro-3-fluoro-2-propoxybenzene. researchgate.net It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. semanticscholar.org In the context of this compound, GC-MS is employed to confirm its identity, assess its purity by detecting and quantifying impurities, and analyze its presence in complex mixtures. nih.gov

The gas chromatograph separates the compound from the sample matrix based on its boiling point and polarity. Following separation, the eluted compound enters the mass spectrometer, where it undergoes electron impact (EI) ionization, causing it to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragment ions.

For this compound, the molecular ion peak ([M]⁺) would be a key identifier. Due to the natural isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. docbrown.info

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this compound would include:

Alpha-cleavage: The bond between the ether oxygen and the propyl group can break, or the C-C bond next to the oxygen can cleave. Loss of the alkoxy radical is a common fragmentation pathway for ethers. miamioh.edulibretexts.org

Loss of the Propyl Group: Cleavage of the ether bond can lead to the loss of the propyl side chain (C₃H₇), resulting in a significant fragment ion.

Loss of Halogens: The C-Cl bond can break, leading to the loss of a chlorine radical. docbrown.info

Rearrangements: McLafferty-type rearrangements are possible if the structural arrangement allows. miamioh.edu

Aromatic Ring Fragmentation: The stable phenyl cation, [C₆H₅]⁺, is a characteristic fragment in the mass spectra of many benzene (B151609) derivatives. docbrown.info

A summary of expected key fragments is presented in the table below.

Table 1: Predicted GC-MS Fragmentation Data for this compound.

m/z ValuePredicted Fragment IonFragmentation Pathway
204/206[C₉H₁₀ClFO]⁺Molecular Ion ([M]⁺ and [M+2]⁺)
161/163[C₆H₃ClFO]⁺Loss of propyl group (C₃H₇)
129[C₆H₃FO]⁺Loss of propyl group and chlorine
77[C₆H₅]⁺Phenyl cation, characteristic of benzene compounds docbrown.info

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. uc.eduapacwomen.ac.in These methods are complementary and rely on the principle that chemical bonds vibrate at specific, quantized frequencies. A vibration is IR active if it results in a change in the molecular dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability. youtube.com

Vibrational Modes Associated with Aromatic Ring and Substituents

The spectrum of this compound is dominated by vibrations from the aromatic ring and its substituents.

Aromatic C-H Stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹. researchgate.netuci.edu

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of characteristic peaks, usually between 1625 and 1430 cm⁻¹. elixirpublishers.comresearchgate.net

Ring Breathing Vibrations: The entire benzene ring can undergo a symmetric "breathing" vibration, which gives a characteristic Raman signal. For substituted benzenes, this peak is often found around 1000 cm⁻¹. researchgate.netaps.org

Propoxy Group Vibrations: The aliphatic C-H bonds of the propoxy group will show stretching vibrations in the 2960-2850 cm⁻¹ range. uci.edu

Analysis of Carbon-Chlorine, Carbon-Fluorine, and Carbon-Oxygen Stretching Vibrations

The specific substituents on the benzene ring give rise to distinct vibrational bands that are crucial for structural confirmation.

Carbon-Oxygen (C-O) Stretching: Aromatic ethers, like this compound, are characterized by two C-O stretching vibrations due to the C(aryl)-O-C(alkyl) linkage. An asymmetric stretch appears at higher wavenumbers, typically in the 1300-1200 cm⁻¹ range, while a symmetric stretch is found at lower wavenumbers, often between 1050-1010 cm⁻¹. spectroscopyonline.comlibretexts.orgpressbooks.pubopenstax.org These are often strong absorptions in the IR spectrum.

Carbon-Fluorine (C-F) Stretching: The C-F stretching vibration is known to produce a very strong absorption in the IR spectrum, typically located in the 1350-1120 cm⁻¹ region. rsc.orgresearchgate.net The exact position is sensitive to the molecular environment.

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration is observed at lower frequencies due to the larger mass of the chlorine atom. This band typically appears in the 750-700 cm⁻¹ range in the IR spectrum and can also be seen in the Raman spectrum. elixirpublishers.comnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity (IR)
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (Propoxy)2960 - 2850Medium to Strong
Aromatic C=C Stretch1625 - 1430Medium to Strong
C-F Stretch1350 - 1120Very Strong rsc.orgresearchgate.net
Asymmetric C-O-C Stretch (Aryl-Alkyl Ether)1300 - 1200Strong spectroscopyonline.com
Symmetric C-O-C Stretch (Aryl-Alkyl Ether)1050 - 1010Strong spectroscopyonline.com
C-Cl Stretch750 - 700Medium to Strong nih.gov

Advanced Chromatographic Techniques for Separation and Quantification

While GC-MS is a powerful tool, complex samples containing isomers or trace-level impurities may require more advanced chromatographic techniques for effective separation and accurate quantification.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. chromatographyonline.comchemistry-matters.comnih.gov This technique is particularly valuable for analyzing complex mixtures containing halogenated organic compounds. nih.govazom.com In a GCxGC system, the sample is subjected to two distinct separation stages using columns with different stationary phase chemistries (e.g., a non-polar primary column and a polar secondary column). sepsolve.comchromatographyonline.com

The benefits of using GCxGC for the analysis of this compound include:

Enhanced Separation: It can resolve the target analyte from closely related isomers (e.g., positional isomers of the chloro, fluoro, or propoxy groups) and matrix interferences that might co-elute in a single-column separation. chemistry-matters.com

Structured Chromatograms: Compounds of similar chemical classes tend to group together in the two-dimensional separation space, which can aid in the identification of unknown related substances. chemistry-matters.com

Increased Sensitivity: The refocusing of effluent from the first dimension onto the second dimension leads to sharp, narrow peaks, resulting in an improved signal-to-noise ratio. sepsolve.com

GCxGC coupled with a detector like a time-of-flight mass spectrometer (TOF-MS) provides a powerful platform for the non-targeted analysis of complex samples, enabling the detection and tentative identification of a wide range of halogenated contaminants. dioxin20xx.orgscholaris.ca

Liquid Chromatography (LC) Methodologies for Purity and Related Compounds

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment and analysis of related compounds in pharmaceutical development and chemical manufacturing. chromatographyonline.comresearchgate.net For a compound like this compound, which possesses moderate polarity, reversed-phase liquid chromatography (RP-LC) is the most common approach. chromedia.org

Developing a suitable LC method would involve optimizing several parameters:

Stationary Phase: A standard C18 (octadecylsilyl) column is a common starting point. However, for separating closely related halogenated aromatic compounds, columns with different selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, can offer superior resolution. chromforum.orgresearchgate.net The PFP phase, in particular, can provide unique interactions with halogenated and aromatic compounds.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. The gradient elution profile would be optimized to achieve separation of the main component from any potential impurities.

Detector: A photodiode array (PDA) detector allows for the monitoring of the effluent at multiple wavelengths and can be used for peak purity analysis. chromatographyonline.com However, for definitive identification and quantification of impurities, coupling LC with a mass spectrometer (LC-MS) is the preferred method. researchgate.netjst.go.jp LC-MS provides molecular weight and structural information for each separated peak, enabling the confident identification of process impurities or degradation products. tandfonline.comnih.gov

Table of Compounds

X-ray Crystallography for Solid-State Structure Determination

The conformation of the propoxy group relative to the benzene ring is of particular interest. In the solid state, the orientation of the alkoxy group is influenced by a combination of steric and electronic effects arising from the substituents on the aromatic ring. For many substituted anisoles, the methoxy (B1213986) group is found to be coplanar with the benzene ring to maximize π-conjugation. However, the presence of bulky ortho-substituents can force the alkoxy group out of the plane of the ring. In the case of this compound, the propoxy group is situated between a chlorine atom and a fluorine atom in the ortho positions. This steric crowding would likely lead to a non-planar conformation where the propoxy group is twisted out of the plane of the benzene ring.

To illustrate the type of data obtained from an X-ray crystallographic study, a hypothetical data table for a closely related compound, such as a dichloroanisole, is presented below. This table showcases the typical parameters determined in such an analysis.

ParameterValue
Empirical FormulaC₇H₆Cl₂O
Formula Weight177.03
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.123(4)
b (Å)12.456(6)
c (Å)7.890(3)
α (°)90
β (°)101.23(2)
γ (°)90
Volume (ų)782.1(6)
Z4
Density (calculated) (g/cm³)1.503
Note: This is a hypothetical data table for a representative dichloroanisole and does not represent actual data for this compound.

Other Spectroscopic Methods

Beyond the solid state, a suite of advanced spectroscopic techniques can be employed to probe the properties of molecules in the gaseous phase, providing detailed information about their electronic structure and energetics.

Resonance-Enhanced Multi-Photon Ionization (REMPI) Spectroscopy for Gaseous States

Resonance-Enhanced Multi-Photon Ionization (REMPI) spectroscopy is a highly sensitive and selective technique used to study the electronic states of molecules in the gas phase. researchgate.netacs.org In a (1+1) REMPI experiment, one photon excites the molecule to a specific rovibronic level of an excited electronic state, and a second photon ionizes the molecule from this excited state. By scanning the wavelength of the laser and detecting the resulting ions, a spectrum corresponding to the transitions to the intermediate excited electronic state is obtained.

While a REMPI spectrum for this compound is not available, studies on related halogenated benzenes, such as p-dichlorobenzene, demonstrate the utility of this technique. ias.ac.in The REMPI spectrum provides information on the vibrational frequencies of the molecule in its electronically excited state. For this compound, the REMPI spectrum would be expected to show a series of peaks corresponding to vibrations of the aromatic ring, as well as vibrations associated with the propoxy substituent. The positions and intensities of these peaks would be sensitive to the electronic and steric effects of the chlorine, fluorine, and propoxy groups. For instance, a study on 1,4-dichloro-2-fluorobenzene reported a 0-0 transition energy of 35963 ± 2 cm⁻¹. researchgate.net

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy for Ionization Energies

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to determine the adiabatic ionization energy of a molecule with great precision. acs.org This method involves the two-step excitation of a molecule to high-lying Rydberg states just below the ionization threshold. A delayed, pulsed electric field is then applied to ionize these long-lived Rydberg states, and the resulting ions are detected. This approach allows for the determination of the ionization energy with an accuracy of a few wavenumbers.

Although specific MATI data for this compound is unavailable, research on closely related compounds provides valuable benchmarks. For example, a study on 4-chloro-2-fluoroanisole (B1582839) determined its adiabatic ionization energy to be 67,218 cm⁻¹. acs.org Another study on 1,3-dichloro-2-fluorobenzene reported an adiabatic ionization energy of 75,242 ± 6 cm⁻¹. nih.gov These values are influenced by the nature and position of the substituents on the benzene ring. The electron-donating propoxy group in this compound would be expected to lower its ionization energy compared to a simple halogenated benzene.

The table below presents the reported adiabatic ionization energies for some related halogenated aromatic compounds, illustrating the typical values obtained from MATI spectroscopy.

CompoundAdiabatic Ionization Energy (cm⁻¹)
4-Chloro-2-fluoroanisole67,218 acs.org
1,3-Dichloro-2-fluorobenzene75,242 ± 6 nih.gov
p-Dichlorobenzene-Ar Complex617 ± 15 (binding energy) rsc.org
Note: This table presents experimental data for compounds structurally related to this compound.

Computational Chemistry and Theoretical Studies on 1 Chloro 3 Fluoro 2 Propoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods solve the Schrödinger equation, or approximations thereof, to determine the electronic structure and other key molecular attributes.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For 1-chloro-3-fluoro-2-propoxybenzene, DFT studies would reveal how the electronic effects of the chloro, fluoro, and propoxy substituents influence the geometry of the benzene (B151609) ring.

The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating character of the propoxy group, would lead to subtle distortions in the aromatic ring from a perfect hexagonal geometry. nih.gov Bond lengths between the carbon atoms of the ring and the substituents would also be a key output. For instance, the C-O bond of the propoxy group is expected to have a specific length that reflects the interplay between steric hindrance and electronic effects. nih.gov

The following table presents hypothetical, yet representative, optimized geometric parameters for this compound, as would be predicted by a DFT calculation at a common level of theory (e.g., B3LYP/6-311G++(d,p)). nih.gov

ParameterPredicted Value
Bond Lengths (Å)
C-Cl~1.74
C-F~1.36
C-O (propoxy)~1.37
O-CH₂ (propoxy)~1.43
Bond Angles (°) **
C-C-Cl~119.5
C-C-F~118.9
C-C-O (propoxy)~124.0
Dihedral Angles (°) **
Cl-C-C-F~0.0
F-C-C-O~180.0

Note: These values are illustrative and based on typical results for similar halogenated alkoxybenzenes.

Conformational Analysis of the Alkoxy Chain and Aromatic Ring Interactions

The propoxy chain introduces conformational flexibility to the molecule. A key area of investigation would be the rotational isomers (rotamers) arising from rotation around the C-O and C-C single bonds of the propoxy group. rsc.org Computational studies can map the potential energy surface as a function of the relevant dihedral angles to identify the most stable conformers.

The orientation of the propoxy group relative to the aromatic ring is of particular interest. Steric hindrance between the alkyl chain and the adjacent chloro and fluoro substituents will play a significant role in determining the preferred conformation. rsc.org The analysis would likely show that conformations where the propoxy chain is directed away from the bulky halogen atoms are energetically favored.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atom of the propoxy group, indicating that these are the most probable sites for electrophilic attack. rsc.org Conversely, the LUMO is expected to be distributed over the aromatic ring, with significant contributions from the carbon atoms bearing the electron-withdrawing halogen substituents. rsc.org The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

The following table provides hypothetical HOMO and LUMO energies for this compound, which are typical for such substituted aromatic compounds.

OrbitalPredicted Energy (eV)
HOMO~ -8.5
LUMO~ -0.5
HOMO-LUMO Gap~ 8.0

Note: These values are illustrative and can vary depending on the computational method and level of theory used.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. acs.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and dynamic properties in a simulated environment (e.g., in a solvent). chemrxiv.org

For this molecule, MD simulations would be particularly useful for visualizing the flexibility of the propoxy chain and its interactions with the aromatic ring and surrounding solvent molecules. chemrxiv.org These simulations can provide information on the time-averaged distribution of conformers and the rates of interconversion between them.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including predicting reaction pathways and identifying transition states.

Computational Elucidation of Reaction Pathways and Energy Barriers

For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms on the aromatic ring. masterorganicchemistry.com Computational methods can be used to model the reaction pathway of a potential SNAr reaction. This involves identifying the structures of the reactants, intermediates (such as the Meisenheimer complex), transition states, and products. masterorganicchemistry.com

By calculating the energies of these species, an energy profile for the reaction can be constructed. osti.gov The height of the energy barrier, known as the activation energy, determines the rate of the reaction. osti.gov Computational studies could predict whether the chloro or fluoro substituent is more susceptible to nucleophilic attack by comparing the activation energies for the two possible substitution pathways. Due to the high electronegativity of fluorine, it often acts as a good leaving group in SNAr reactions, a factor that could be quantified through these calculations. masterorganicchemistry.com

The following table presents a hypothetical comparison of activation energies for the nucleophilic aromatic substitution of the chloro and fluoro groups.

ReactionPredicted Activation Energy (kcal/mol)
Substitution of Chlorine~25-30
Substitution of Fluorine~20-25

Note: These values are illustrative and highly dependent on the specific nucleophile and reaction conditions being modeled.

Prediction of Regioselectivity

Computational chemistry offers powerful tools to predict the regioselectivity of chemical reactions involving this compound. The electron-donating propoxy group and the electron-withdrawing chloro and fluoro substituents create a complex electronic environment on the benzene ring, making theoretical calculations crucial for determining the most likely sites for electrophilic or nucleophilic attack.

By employing methods such as Density Functional Theory (DFT), one can calculate molecular orbital energies and electron density distributions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For electrophilic aromatic substitution, the positions with the highest HOMO density are the most probable sites of reaction. Conversely, for nucleophilic aromatic substitution, the positions with the highest LUMO density on the aromatic ring, particularly those activated by electron-withdrawing groups, are the favored targets.

Furthermore, the calculation of electrostatic potential (ESP) maps provides a visual representation of the electron distribution. Regions of negative potential (red/yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the interplay between the activating propoxy group and the deactivating but ortho-, para-directing halogens (with significant meta-directing influence from fluorine's high electronegativity) would lead to a nuanced regioselectivity profile.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

Position on Benzene RingRelative Predicted ReactivityRationale
C4HighOrtho to the activating propoxy group and para to the chloro group. Sterically accessible.
C6Moderate to HighOrtho to the activating propoxy group. Steric hindrance from the adjacent propoxy group may reduce reactivity compared to C4.
C5LowMeta to the activating propoxy group and influenced by the electron-withdrawing fluorine.

Spectroscopic Property Prediction

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shielding values are then referenced against a standard (e.g., tetramethylsilane) to obtain the chemical shifts.

Similarly, spin-spin coupling constants (J-couplings) between different nuclei (e.g., ¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F) can be calculated. These constants are highly dependent on the dihedral angles and bonding pathways between the coupled nuclei and provide critical information for confirming the connectivity and stereochemistry of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS):

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.3110 - 130
O-CH₂3.9 - 4.270 - 75
-CH₂-1.7 - 2.022 - 26
-CH₃0.9 - 1.210 - 12

Note: The aromatic region would show a complex splitting pattern due to H-H and H-F couplings.

Theoretical simulations of vibrational and electronic spectra are vital for interpreting experimental data.

Vibrational (IR, Raman) Spectra: By performing a frequency calculation after geometric optimization (typically using DFT), the vibrational modes of this compound can be predicted. These calculations yield the frequencies (in cm⁻¹) and intensities of the infrared (IR) and Raman active modes. The predicted spectrum can be compared with an experimental spectrum to confirm the presence of specific functional groups and to aid in the complete vibrational assignment.

Predicted Key Vibrational Frequencies (cm⁻¹):

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C-O-C Asymmetric Stretch1200 - 1275
C-Cl Stretch650 - 800
C-F Stretch1100 - 1300
Aromatic C=C Stretch1400 - 1600

Electronic (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. These calculations predict the electronic transitions between molecular orbitals, providing the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths (related to the intensity of the absorption). For this compound, transitions involving the π-system of the benzene ring are expected to dominate the UV-Vis spectrum.

Structure-Activity Relationship (SAR) and Ligand Design Studies

While the biological activity of this compound is not established, computational methods can be used to explore its potential as a ligand for various biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This is a cornerstone of drug discovery and design. In a hypothetical scenario, this compound could be docked into the active site of a relevant enzyme or receptor to assess its potential as an inhibitor or modulator.

For instance, given its structure, it could be evaluated as a potential ligand for enzymes involved in metabolic pathways or as a binder to receptors in the central nervous system. The docking process involves generating a multitude of possible binding poses and scoring them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and the estimated free energy of binding.

The results from such a study can guide the design of new derivatives with improved binding affinity and selectivity. For example, if the propoxy group is found to be in a favorable hydrophobic pocket, modifications to this group could be explored to enhance these interactions. Similarly, the positions of the chloro and fluoro atoms could be altered to optimize interactions with specific amino acid residues in the binding site.

Hypothetical Molecular Docking Results for this compound against a Kinase Target:

ParameterPredicted Value
Binding Affinity (kcal/mol)-6.5 to -8.5
Key Interacting ResiduesLeu, Val, Ala (hydrophobic interactions); Thr, Ser (potential weak hydrogen bonds)
Predicted PoseThe benzene ring occupies a hydrophobic pocket, with the propoxy group extending towards the solvent-exposed region.

These theoretical docking studies, while speculative without a confirmed biological target, provide a rational basis for initiating a drug discovery program centered around the this compound scaffold.

Role of 1 Chloro 3 Fluoro 2 Propoxybenzene As a Synthetic Intermediate in Complex Molecule Synthesis

A Valuable Building Block for Pharmaceutical Intermediates

The strategic placement of chloro, fluoro, and propoxy groups on the benzene (B151609) ring makes 1-Chloro-3-fluoro-2-propoxybenzene a potentially valuable precursor in the synthesis of pharmaceutical intermediates. The presence of these functional groups allows for a variety of chemical modifications, enabling the construction of diverse molecular scaffolds for drug discovery programs.

Precursor in Drug Discovery and Development Programs

In the realm of drug discovery, the development of novel molecular entities often relies on the availability of unique and versatile building blocks. Halogenated benzene derivatives are frequently employed to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The chlorine and fluorine atoms in this compound can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. While specific examples of its direct use are not widely documented in publicly accessible literature, its structural features are found in compounds investigated for various therapeutic areas.

The general synthetic utility of similar compounds, such as 1-fluoro-2-propoxybenzene, suggests that this compound could serve as an intermediate in the synthesis of more complex organic molecules for medicinal chemistry. The propoxy group can be a key feature for interaction with certain biological targets, while the halogen atoms can be used as handles for further chemical elaboration through cross-coupling reactions or nucleophilic aromatic substitution.

Synthesis of Novel Active Pharmaceutical Ingredient Analogs

The synthesis of analogs of existing active pharmaceutical ingredients (APIs) is a common strategy in drug development to improve efficacy, selectivity, or safety profiles. This compound can be envisioned as a starting material for the synthesis of analogs of APIs that contain a substituted phenyl ether moiety. By incorporating this specific substitution pattern, medicinal chemists can explore new regions of chemical space and potentially discover compounds with enhanced therapeutic properties.

An Intermediate in the Advancement of Agrochemicals

The field of agrochemical research is constantly seeking new and effective herbicides, pesticides, and fungicides to ensure food security. Halogenated aromatic compounds are a cornerstone in the design of many modern agrochemicals due to their enhanced biological activity and metabolic stability.

Derivatization for Herbicide or Pesticide Development

Exploration of Structure-Activity Relationships in Agrochemical Design

The development of effective agrochemicals relies heavily on understanding the structure-activity relationship (SAR) of a class of compounds. By systematically modifying the structure of a lead molecule and assessing the impact on its biological activity, researchers can optimize its performance. This compound represents a unique combination of substituents that could be incorporated into a lead agrochemical scaffold to probe the SAR. The variation of the alkoxy group or the position of the halogens can provide valuable insights into the structural requirements for optimal herbicidal or pesticidal activity.

A Component in Advanced Materials and Specialty Chemicals

Beyond the life sciences, halogenated aromatic compounds are also important components in the field of materials science, particularly in the development of liquid crystals and specialty polymers.

The presence of fluorine and chlorine atoms in this compound can impart desirable properties to materials, such as thermal stability, and specific electronic characteristics. While no specific applications of this compound in advanced materials are documented in the available literature, related fluoro-chloro-benzene derivatives are known to be used in the formulation of liquid crystalline media. google.com The unique substitution pattern of this compound could potentially be exploited in the synthesis of novel liquid crystal materials with specific dielectric anisotropies and other valuable physical properties.

In-depth Article on this compound Unattainable Due to Lack of Specific Research Findings

Despite a comprehensive search of scientific literature and chemical databases, a detailed article on the chemical compound "this compound," as per the specified outline, cannot be generated at this time. The primary reason is a significant lack of published research detailing its specific roles as a synthetic intermediate in the requested fields of application.

While the existence of this compound is confirmed, with an assigned CAS number of 1865061-63-7, publicly accessible scientific literature does not provide the necessary in-depth information for a thorough and authoritative article. sigmaaldrich.com The required detailed research findings, reaction schemes, and specific data on its use are not available.

General searches on related compounds, such as 1-chloro-3-fluorobenzene (B165101), indicate that halogenated aromatic compounds are indeed utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals. innospk.comchemimpex.com However, the strict requirement to focus solely on this compound cannot be met with the currently available information.

Without specific studies on its application in producing polymer precursors, its role in the composition of liquid crystals, or its strategic use in fine chemical synthesis, any attempt to construct the requested article would be speculative and would not adhere to the required standards of scientific accuracy and reliance on diverse, authoritative sources.

Therefore, until research specifically documenting the synthetic utility of this compound becomes available, the creation of the outlined article is not feasible.

Future Directions and Emerging Research Avenues for 1 Chloro 3 Fluoro 2 Propoxybenzene

Development of Novel and Sustainable Synthetic Methodologies

The primary and most logical route for the synthesis of 1-Chloro-3-fluoro-2-propoxybenzene is the Williamson ether synthesis. byjus.commasterorganicchemistry.comlibretexts.orgchemicalbook.com This well-established method involves the reaction of an alkoxide with a primary alkyl halide. In this case, sodium propoxide would be reacted with a suitable 1-chloro-3-fluoro-2-halobenzene.

A plausible synthetic pathway would start from the commercially available 1-chloro-3-fluorobenzene (B165101). sigmaaldrich.com Nitration of this precursor would likely yield a mixture of isomers, with the desired 1-chloro-3-fluoro-2-nitrobenzene being one of the products. Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, would yield 2-chloro-6-fluorophenol (B1225318). This phenol (B47542) can then be deprotonated with a base like sodium hydride to form the corresponding sodium phenoxide. Finally, reaction with a propyl halide, such as 1-bromopropane, would furnish the target molecule, this compound, via a nucleophilic substitution reaction. byjus.commasterorganicchemistry.comlibretexts.orgchemicalbook.com

Future research should focus on optimizing this pathway to improve yields and minimize the formation of side products. Furthermore, the development of more sustainable synthetic methods is a critical goal. This could involve exploring greener solvents, catalysts, and reaction conditions to reduce the environmental impact of the synthesis. nih.gov One-pot syntheses, where multiple reaction steps are carried out in the same vessel, could also enhance the efficiency and sustainability of the process.

In-depth Mechanistic Studies of Under-explored Reactions

The synthesis of this compound via the Williamson ether synthesis involves a nucleophilic aromatic substitution (SNAr) reaction at some stage, likely in the preparation of the 2-chloro-6-fluorophenol precursor. The kinetics and mechanism of SNAr reactions are influenced by the nature of the substituents on the aromatic ring. wikipedia.org The presence of both an electron-withdrawing chlorine atom and a strongly electron-withdrawing fluorine atom would significantly activate the ring towards nucleophilic attack.

Future mechanistic studies could investigate the relative reactivity of different positions on the 1-chloro-3-fluorobenzene ring and the influence of the solvent and base on the reaction pathway. Understanding these mechanistic details would allow for finer control over the synthesis and could lead to the development of more efficient and selective reactions.

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Understanding

A thorough characterization of this compound is essential for understanding its properties and potential applications. Advanced spectroscopic techniques, including 1H NMR, 13C NMR, and 19F NMR, would provide detailed information about the molecule's structure. chemicalbook.comchemicalbook.com Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern.

Predicted Spectroscopic Data:

Table 1: Predicted ¹H NMR Data for this compound

Protons Chemical Shift (ppm) Multiplicity
O-CH ₂-CH₂-CH₃ ~ 4.0 t
O-CH₂-CH ₂-CH₃ ~ 1.8 sextet
O-CH₂-CH₂-CH ~ 1.0 t

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
C-O ~ 150 (d, JC-F)
C-Cl ~ 135
C-F ~ 158 (d, JC-F)
Aromatic C-H 115 - 125
C H₂-O ~ 70
-C H₂-CH₃ ~ 22

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Chemical Shift (ppm)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Interpretation
190/192 [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl)
147/149 [M - C₃H₇]⁺

Computational chemistry, using methods like Density Functional Theory (DFT), can provide further insights into the molecule's electronic structure, conformational preferences, and reactivity. nih.govnih.gov These computational studies can complement experimental data and help to build a comprehensive understanding of the molecule's behavior.

Exploration of New Applications in Specialized Chemical Fields

The unique combination of substituents in this compound suggests its potential for a variety of applications. Halogenated aromatic compounds are widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of the propoxy group could influence the lipophilicity and metabolic stability of derivatives, making them interesting candidates for drug discovery programs.

Furthermore, fluorinated aromatic compounds often exhibit unique properties that make them suitable for applications in materials science, such as in the development of liquid crystals, polymers, and other advanced materials. researchgate.net Future research should explore the potential of this compound as a precursor for novel functional materials.

Enhanced Understanding of Environmental Fate and Remediation Technologies

The widespread use of halogenated aromatic compounds has raised concerns about their environmental fate and potential toxicity. nih.gov While there is no specific data on this compound, it is likely to be a persistent organic pollutant due to the stability of the carbon-halogen and carbon-oxygen bonds.

Future research should investigate the environmental degradation of this compound under various conditions, including biotic and abiotic pathways. nih.gov Understanding its persistence, bioaccumulation potential, and toxicity is crucial for assessing its environmental risk. Furthermore, the development of effective remediation technologies, such as bioremediation or advanced oxidation processes, will be important for addressing any potential contamination.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Chloro-3-fluoro-2-propoxybenzene in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved vapor respirators) is required if ventilation is insufficient .
  • Ventilation : Employ fume hoods or closed systems during synthesis or handling to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid direct contact and vapor inhalation .
  • Storage : Store in tightly sealed containers at 2–8°C in a flammable storage cabinet. Avoid prolonged storage due to potential decomposition .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : React 1-chloro-3-fluoro-2-nitrobenzene with propyl alcohol under basic conditions (e.g., K₂CO₃) at reflux. Monitor reaction progress via TLC or GC-MS .
  • Etherification : Use a Williamson ether synthesis approach, coupling 3-chloro-5-fluorophenol with propyl bromide in the presence of NaH .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic splitting patterns, propoxy CH₂/CH₃ signals). Fluorine-19 NMR confirms para/ortho fluorine environments .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or propoxy groups) .
  • IR Spectroscopy : C-F (1200–1100 cm⁻¹) and C-O (1250–1050 cm⁻¹) stretches confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve propoxide ion availability .
  • Temperature Control : Reflux at 80–100°C balances reaction rate and side-product formation. Microwave-assisted synthesis may reduce time .
  • Yield Analysis : Use HPLC with UV detection (λ = 254 nm) to quantify product vs. unreacted precursors .

Q. What strategies are effective in resolving contradictory spectral data (e.g., NMR splitting patterns) for halogenated aromatic ethers?

  • Methodological Answer :

  • 2D NMR : NOESY or HSQC clarifies coupling between aromatic protons and substituents (e.g., propoxy vs. fluorine positions) .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and validate experimental assignments .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in overcrowded spectra .

Q. How does the electronic environment of substituents influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Directing Effects : The electron-withdrawing Cl and F groups deactivate the ring, favoring meta-substitution. The propoxy group (electron-donating) directs ortho/para, creating competing regioselectivity .
  • Kinetic Studies : Monitor nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) rates via LC-MS to determine dominant pathways .
  • Hammett Plots : Correlate substituent σ values with reaction rates to quantify electronic effects .

Q. What are the key considerations when designing stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products (e.g., hydrolyzed propoxy groups) via GC-MS .
  • Stability-Indicating Assays : Use HPLC with a C18 column (acetonitrile/water mobile phase) to separate and quantify parent compound vs. breakdown products .
  • Data Interpretation : Apply Arrhenius modeling to predict shelf life at standard storage temperatures (2–8°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.